molecular formula C11H8FN3O2S B2636989 5-(((3-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-16-2

5-(((3-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2636989
CAS No.: 1021229-16-2
M. Wt: 265.26
InChI Key: CBMVQYAGUTXHOI-UHFFFAOYSA-N
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Description

Compounds with similar structures are often used in the development of pharmaceuticals and in chemical research . They can have various biological activities depending on their specific structures .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, substitution, and cyclization . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. It can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, an amino group can participate in condensation reactions, while a carbonyl group can undergo nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure and can be measured experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study details the synthesis of a related compound through the condensation of 1,3-diethyl-2-thiobarbituric acid with aldehydes in the presence of pyridine, followed by comprehensive structural analysis using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).

Green Chemistry Approaches

  • A green chemistry approach describes the synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water, highlighting the importance of solvent-free reactions for environmental sustainability and efficiency (Dhorajiya & Dholakiya, 2013).

Antimicrobial Activity

  • Another study synthesized derivatives exhibiting antimicrobial activity against various microorganisms, suggesting potential applications of related compounds in developing new antibacterial and antifungal agents (Laxmi, Kuarm, & Rajitha, 2012).

Material Science Applications

  • Research into the hydrogen-bonding patterns of thiobarbituric acid (TBA) derivatives, including crystal structure and spectroscopic studies, indicates their utility in engineering and material sciences, particularly in designing materials with specific properties (Sharma et al., 2018).

Potential Anticancer Agents

  • A series of novel compounds evaluated for in vitro cytotoxicity against human tumor cell lines suggest the potential of related compounds as anticancer agents, further underlining the significance of structural modifications in enhancing biological activity (Penthala et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Safety data sheets (SDS) provide information on handling, storage, and disposal .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on optimizing its structure and studying its mechanism of action .

Properties

IUPAC Name

5-[(3-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2S/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKFNBZRSISGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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